molecular formula C18H14BrN3S B11434148 6-bromo-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434148
M. Wt: 384.3 g/mol
InChI Key: IXAGEUMTOJSSAN-UHFFFAOYSA-N
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Description

6-bromo-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable pyridine derivative with an appropriate amine.

    Substitution reactions: The thiophene and 2-methylphenyl groups can be introduced through nucleophilic substitution reactions using corresponding halides or organometallic reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
  • 6-fluoro-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Uniqueness

6-bromo-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

Molecular Formula

C18H14BrN3S

Molecular Weight

384.3 g/mol

IUPAC Name

6-bromo-N-(2-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14BrN3S/c1-12-5-2-3-6-14(12)20-18-17(15-7-4-10-23-15)21-16-9-8-13(19)11-22(16)18/h2-11,20H,1H3

InChI Key

IXAGEUMTOJSSAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CS4

Origin of Product

United States

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